3-hydroxy-6-(hydroxymethyl)-2-(pyridin-2-yl{[3-(trifluoromethyl)phenyl]amino}methyl)-4H-pyran-4-one
Description
The compound 3-hydroxy-6-(hydroxymethyl)-2-(pyridin-2-yl{[3-(trifluoromethyl)phenyl]amino}methyl)-4H-pyran-4-one (hereafter referred to as Compound A) features a pyran-4-one core with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 3 and 6, respectively. The position 2 substituent is a hybrid structure comprising a pyridin-2-yl group linked to a [3-(trifluoromethyl)phenyl]amino moiety.
Key structural attributes:
- Pyran-4-one backbone: A six-membered lactone ring with ketone functionality, common in bioactive molecules.
- Hydroxyl/hydroxymethyl groups: Enhance solubility and hydrogen-bonding capacity.
- Amino-linked aromatic systems: The pyridinyl and trifluoromethylphenyl groups contribute to π-π stacking and hydrophobic interactions, critical for target binding .
Properties
Molecular Formula |
C19H15F3N2O4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-[pyridin-2-yl-[3-(trifluoromethyl)anilino]methyl]pyran-4-one |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)11-4-3-5-12(8-11)24-16(14-6-1-2-7-23-14)18-17(27)15(26)9-13(10-25)28-18/h1-9,16,24-25,27H,10H2 |
InChI Key |
QXXFYAVFYIHEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 3-hydroxy-6-(hydroxymethyl)-2-(pyridin-2-yl{[3-(trifluoromethyl)phenyl]amino}methyl)-4H-pyran-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound can be represented by the following molecular structure:
This indicates the presence of multiple functional groups that may contribute to its biological activity, including hydroxyl groups, a pyridine ring, and a trifluoromethyl group.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Bacillus cereus and Candida albicans . The incorporation of trifluoromethyl groups has been noted to enhance the antimicrobial potency due to increased lipophilicity and interaction with microbial membranes .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus cereus | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| 3-Hydroxy... | E. coli | 25 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that similar pyridine derivatives possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxicity of a related compound on MCF-7 cells, reporting an IC50 value of approximately 15 µM. This suggests a moderate level of activity that warrants further investigation into structure-activity relationships (SAR) to optimize efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Preliminary molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes .
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| COX-1 | Competitive | 10.4 |
| COX-2 | Non-competitive | 12.5 |
| LOX-5 | Mixed | 8.9 |
Mechanistic Insights
The biological activity observed can be attributed to specific interactions at the molecular level. The trifluoromethyl group is known to enhance binding affinity due to strong electron-withdrawing characteristics, facilitating interactions with active sites on target proteins . Additionally, the hydroxymethyl groups may participate in hydrogen bonding, further stabilizing these interactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including those similar to 3-hydroxy-6-(hydroxymethyl)-2-(pyridin-2-yl{[3-(trifluoromethyl)phenyl]amino}methyl)-4H-pyran-4-one, exhibit significant antimicrobial properties. For instance, 3-hydroxypyridine derivatives have shown effectiveness against various bacterial strains, including Bacillus cereus and Candida albicans, suggesting that the compound may possess similar bioactivity .
Antiviral Properties
Compounds featuring pyridine rings have been investigated for their antiviral activities. The structural features of 3-hydroxy-6-(hydroxymethyl)-2-(pyridin-2-yl{[3-(trifluoromethyl)phenyl]amino}methyl)-4H-pyran-4-one may enhance its interaction with viral proteins, potentially leading to the development of new antiviral agents. Research on related tricyclic morpholinopyrones has demonstrated strong protective actions against oligomeric amyloid β peptide toxicity, indicating a pathway for neuroprotective applications .
Chemical Synthesis
Synthesis of Complex Molecules
The compound can serve as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various condensation and ring-closing reactions, which are essential in creating bicyclic and tricyclic derivatives used in pharmaceuticals . The ability to modify the compound's functional groups provides versatility in designing new drugs.
Material Science
Polymeric Applications
The incorporation of such pyranone derivatives into polymer matrices is being explored for their potential to enhance material properties. The trifluoromethyl group is known to improve thermal stability and chemical resistance, making these compounds suitable for high-performance materials .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Nizamov et al. (2023) | Demonstrated antimicrobial activity of related pyridine derivatives | Potential use as antibacterial agents in pharmaceuticals |
| Ryzhkova et al. (2023) | Explored biological activity prediction methods for similar compounds | Framework for evaluating new drug candidates |
| Giraud et al. (2023) | Investigated protein kinase inhibition using pyridine scaffolds | Development of targeted cancer therapies |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Amino Group
Compound A is part of a broader family of pyran-4-one derivatives with modifications at the aromatic amino group. Key analogs include:
| Compound Name | Substituent (R) | IC50 (Tyrosinase Inhibition) | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| Compound A | 3-CF3-phenyl | Not reported | ~421.33 | |
| 3-hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one | 3-NO2-phenyl | 5–80 μM (dose-dependent) | ~424.34 | |
| 2-[(3-fluorophenyl)(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone | 3-F-phenyl | Not reported | ~386.35 | |
| 2-{(3-chlorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one | 3-Cl-phenyl | Not reported | ~402.81 |
Key Findings :
- Electron-withdrawing groups (e.g., -NO2 in the nitro analog) enhance tyrosinase inhibitory activity, as evidenced by the low IC50 (5–80 μM) .
- Trifluoromethyl (-CF3) : The -CF3 group in Compound A offers a balance of lipophilicity and metabolic stability compared to halogens (-F, -Cl) .
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius may improve steric interactions but reduce solubility compared to fluorine .
Core Pyranone Modifications
Other pyran-4-one derivatives with distinct substituents highlight the importance of the hydroxymethyl and hydroxyl groups:
- 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one (): Lacks the amino-linked aromatic system but includes acetyl and methyl groups, reducing polar interactions and likely altering bioactivity .
- 3-hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one (): A simpler derivative with a pentyl chain, emphasizing the role of aliphatic substituents in modulating lipophilicity .
Research Implications and Data Gaps
Structural Optimization Opportunities
- Hybrid Derivatives: Combining -NO2 (for potency) and -CF3 (for stability) could yield superior inhibitors.
- Solubility Studies: Limited data exist on aqueous solubility; hydroxymethyl groups likely enhance solubility, but trifluoromethyl may counteract this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
